Raphin1 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

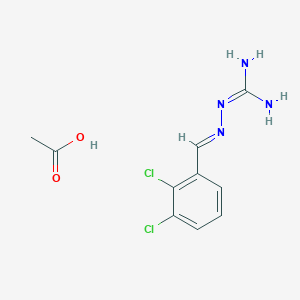

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLUFBVKWLRSN-GAYQJXMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Raphin1 Acetate: A Selective Inhibitor of PPP1R15B for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Raphin1 acetate, a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B). PPP1R15B is a key component of the cellular stress response, and its inhibition presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. This document details the mechanism of action of this compound, its quantitative binding affinity, and its effects on cellular pathways. Furthermore, it provides detailed protocols for key in vitro assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that regulates a vast array of cellular processes. Its specificity is determined by a diverse family of regulatory subunits. PPP1R15B, also known as CReP (Constitutive Repressor of eIF2α Phosphorylation), is a regulatory subunit that targets PP1 to dephosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α is a critical event in the Integrated Stress Response (ISR), a signaling network activated by various cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. Phosphorylated eIF2α attenuates global protein synthesis to conserve resources and promote the translation of specific stress-responsive mRNAs.

The dephosphorylation of eIF2α by the PPP1R15B-PP1c holoenzyme is essential for the restoration of normal protein synthesis after a stress event. However, in chronic stress conditions, such as those implicated in neurodegenerative diseases, the sustained dephosphorylation of eIF2α can be detrimental. Therefore, the selective inhibition of PPP1R15B has emerged as a potential therapeutic avenue to modulate the ISR and enhance cellular proteostasis.

This compound is a potent and selective inhibitor of the PPP1R15B-PP1c holophosphatase.[1][2][3] It is an orally bioavailable small molecule that can cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[3] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound selectively binds to the PPP1R15B-PP1c holophosphatase, but not to the catalytic subunit (PP1c) alone.[3] This binding event induces a conformational change in PPP1R15B, which interferes with the recruitment of its substrate, phosphorylated eIF2α.[3] Consequently, the dephosphorylation of eIF2α is inhibited, leading to a transient accumulation of its phosphorylated form and a temporary reduction in protein synthesis.[3] This transient attenuation of translation is thought to be beneficial in diseases characterized by protein misfolding, as it reduces the load on the cellular protein folding machinery.[3]

Quantitative Data

The potency and selectivity of this compound have been primarily characterized by its dissociation constant (Kd). While IC50 and Ki values for the direct inhibition of phosphatase activity are not widely reported in the public literature, the Kd value provides a strong indication of the compound's high affinity for its target.

| Parameter | Value | Target | Assay Type | Reference |

| Dissociation Constant (Kd) | 33 nM (0.033 µM) | PPP1R15B-PP1c Holophosphatase | Surface Plasmon Resonance (SPR) | [1][3] |

| Selectivity | ~30-fold | Over PPP1R15A-PP1c Holophosphatase | Surface Plasmon Resonance (SPR) | [3] |

Signaling Pathway

The PPP1R15B signaling pathway is a critical branch of the Integrated Stress Response. The following diagram illustrates the central role of PPP1R15B in regulating eIF2α phosphorylation and the mechanism of its inhibition by this compound.

Caption: PPP1R15B in the Integrated Stress Response.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Holophosphatase Activity Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of eIF2α by the recombinant PPP1R15B-PP1c holoenzyme.

Materials:

-

Recombinant PPP1R15B

-

Recombinant PP1c

-

Phosphorylated eIF2α (p-eIF2α)

-

This compound

-

Dephosphorylation Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

Procedure:

-

Prepare the PPP1R15B-PP1c holophosphatase by pre-incubating recombinant PPP1R15B and PP1c in Dephosphorylation Buffer for 15 minutes at 30°C.

-

Prepare a reaction mixture containing the pre-formed holophosphatase and phosphorylated eIF2α.

-

Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with anti-phospho-eIF2α and anti-total-eIF2α antibodies.

-

Visualize the bands using an appropriate detection system.

-

Quantify the band intensities to determine the extent of dephosphorylation and the inhibitory effect of this compound.

Caption: Workflow for the in vitro holophosphatase assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cultured cells, such as HeLa cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of PPP1R15B. Its ability to modulate the Integrated Stress Response by transiently increasing eIF2α phosphorylation holds significant therapeutic potential for diseases associated with chronic cellular stress and protein misfolding. The data and protocols presented in this guide are intended to facilitate further investigation into the biological effects and therapeutic applications of this compound. As research in this area progresses, a deeper understanding of the nuanced roles of PPP1R15B and the full therapeutic window of its inhibitors will be crucial for the development of novel treatments for a range of debilitating diseases.

References

Raphin1 Acetate: A Technical Guide to its Role in the Attenuation of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphin1 acetate is a selective, orally bioavailable small molecule inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15B (also known as CReP). By targeting PPP1R15B, this compound modulates the phosphorylation state of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis. This targeted inhibition leads to a transient attenuation of global protein synthesis, a mechanism with significant therapeutic potential in protein misfolding diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The integrated stress response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of eIF2α at serine 51. Phosphorylated eIF2α (p-eIF2α) competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This allows the cell to conserve resources and initiate the translation of specific stress-responsive mRNAs, such as ATF4, to promote cellular recovery.

The dephosphorylation of p-eIF2α, which allows for the resumption of protein synthesis, is mediated by PP1 in complex with one of its regulatory subunits, either the inducible PPP1R15A (GADD34) or the constitutive PPP1R15B (CReP). This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of the PPP1R15B-PP1c holophosphatase.[1][2][3] This selectivity allows for a transient and controlled attenuation of protein synthesis without inducing a full-blown stress response.

Mechanism of Action

This compound exerts its effect by directly binding to the PPP1R15B-PP1c holophosphatase, thereby inhibiting its ability to dephosphorylate p-eIF2α.[4] This leads to a temporary accumulation of p-eIF2α within the cell, which in turn transiently suppresses global protein synthesis.[5]

The key to this compound's unique activity lies in its selectivity for PPP1R15B over the closely related PPP1R15A.[3] This is significant because PPP1R15A is induced under stress conditions and plays a role in the feedback loop that terminates the ISR. By sparing PPP1R15A, this compound allows for a natural recovery of protein synthesis, avoiding the prolonged and potentially toxic effects of persistent translation inhibition.[5] In fact, at higher concentrations (e.g., 20 μM), Raphin1 can inhibit both PPP1R15A and PPP1R15B, leading to a more sustained inhibition of protein synthesis and cellular toxicity.[5]

The proposed mechanism involves this compound inducing a conformational change in PPP1R15B, which interferes with the recruitment of its substrate, p-eIF2α.[4] This conformational change also renders PPP1R15B susceptible to proteasome- and p97-dependent degradation.[5]

Quantitative Data

The binding affinity and selectivity of this compound have been quantitatively characterized, providing a solid basis for its use in research and drug development.

| Parameter | Value | Target | Method |

| Kd | 33 nM | R15B-PP1c holophosphatase | Surface Plasmon Resonance (SPR) |

| Selectivity | ~30-fold | R15B-PP1c over R15A-PP1c | Surface Plasmon Resonance (SPR) |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound, the following diagrams illustrate the key signaling pathway, a general experimental workflow for its characterization, and the logical flow of its selective inhibition.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Impact of Raphin1 Acetate on Cellular Proteostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Raphin1 acetate, a selective inhibitor of the protein phosphatase 1 regulatory subunit PPP1R15B. It details the compound's mechanism of action, its effects on the Integrated Stress Response (ISR) and cellular proteostasis, and provides relevant experimental data and protocols for research applications.

Introduction: Cellular Proteostasis and the Integrated Stress Response

Maintaining cellular proteostasis, the balance of protein synthesis, folding, and degradation, is critical for cell function and survival. Various cellular stresses, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER), can disrupt this balance. In response, cells activate the Integrated Stress Response (ISR), a conserved signaling pathway that aims to restore proteostasis.[1][2][3]

A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[3][4] Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global attenuation of protein synthesis.[5][6] This reduction in the protein load allows the cell to conserve resources and focus on resolving the stress. Paradoxically, p-eIF2α also promotes the selective translation of a few key mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[7][8]

The ISR is a transient response. The dephosphorylation of p-eIF2α, which allows the resumption of global protein synthesis, is mediated by protein phosphatase 1 (PP1). PP1 is directed to p-eIF2α by one of two regulatory subunits: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[9][10][11] this compound is a novel small molecule that selectively targets this crucial regulatory node.

Mechanism of Action of this compound

This compound is a selective, orally bioavailable inhibitor of PPP1R15B.[1][12] Its mechanism centers on preventing the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.

-

Selective Inhibition: this compound binds with high affinity to the PPP1R15B-PP1c complex, but not to the closely related PPP1R15A-PP1c complex.[1][13] This selectivity is critical to its pharmacological profile.

-

Interference with Substrate Recruitment: The binding of Raphin1 to PPP1R15B induces a conformational change that interferes with the recruitment of the substrate, p-eIF2α, to the phosphatase complex.[1][12]

-

Transient eIF2α Phosphorylation: By selectively inhibiting the constitutive phosphatase (PPP1R15B), this compound leads to a rapid but transient increase in the levels of p-eIF2α.[1]

-

Transient Attenuation of Protein Synthesis: The temporary accumulation of p-eIF2α results in a transient attenuation of global protein synthesis, mimicking the initial phase of the ISR.[1][14] The response is reversible because the uninhibited, stress-inducible PPP1R15A remains available to dephosphorylate p-eIF2α, allowing for translational recovery.[1]

-

PPP1R15B Degradation: The conformational change induced by Raphin1 also renders PPP1R15B susceptible to proteasome-dependent degradation.[1]

This selective and transient modulation of the ISR makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for diseases characterized by protein misfolding, such as Huntington's disease.[1][15]

Signaling Pathways Modulated by this compound

This compound's effects are mediated through the Integrated Stress Response pathway. Its selective inhibition of PPP1R15B tips the balance of eIF2α phosphorylation, leading to downstream consequences.

Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the interaction and cellular effects of this compound.

| Parameter | Value | Target | Assay | Reference |

| Binding Affinity (Kd) | 33 nM | PPP1R15B-PP1c Holoenzyme | Cell-free | [16][17][18] |

| Selectivity | ~30-fold | PPP1R15B over PPP1R15A | Cell-free | [18] |

| Effective Concentration | 10 µM | Cellular PPP1R15B | Cell-based assays | [19] |

| Cellular Effect | Conditions | Observation | Significance | Reference |

| eIF2α Phosphorylation | 10 µM Raphin1 on HeLa cells | Rapid and transient increase | Initiates ISR-like response | [1][14] |

| Protein Synthesis | 10 µM Raphin1 on HeLa cells | Transient attenuation, with recovery starting ~6-10 hours post-treatment | Reduces protein load, allowing for proteostasis recovery | [1] |

| ATF4 Translation | 10 µM Raphin1 | Induced | Activates downstream adaptive gene expression | [1] |

| CHOP Induction | 10 µM Raphin1 | Not induced | Avoids pro-apoptotic signaling at selective concentrations | [1] |

| BiP (GRP78) Induction | 10 µM Raphin1 | Not induced | Does not cause ER stress | [1][14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Protocol: Immunoblotting for Phosphorylated eIF2α

This protocol is for detecting changes in the phosphorylation status of eIF2α in cultured cells following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa) to achieve 70-80% confluency on the day of the experiment. b. Treat cells with 10 µM this compound (or vehicle control, e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 16 hours).

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a polyacrylamide gel and perform electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20] f. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

- Rabbit anti-phospho-eIF2α (Ser51)

- Mouse anti-total-eIF2α

- Mouse anti-β-Actin (as a loading control) g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

5. Quantification: a. Densitometry analysis is performed using appropriate software. The p-eIF2α signal is normalized to the total eIF2α signal to determine the relative phosphorylation level.

Protocol: Measurement of Global Protein Synthesis via [³⁵S]-Methionine Incorporation

This protocol measures the rate of new protein synthesis by tracking the incorporation of radioactive methionine.[15][21][22]

1. Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency. b. Treat cells with 10 µM this compound or vehicle for the desired time course.

2. Methionine Starvation and Labeling: a. Thirty minutes before the end of each treatment time point, wash cells with warm PBS. b. Replace the medium with pre-warmed, methionine-free DMEM for 30 minutes to deplete intracellular methionine pools. c. Replace the starvation medium with methionine-free DMEM containing [³⁵S]-methionine (e.g., 250 µCi/sample) and incubate for the final 30 minutes of the treatment period.[22]

3. Cell Lysis: a. Place the culture dish on ice, aspirate the radioactive medium, and wash cells twice with ice-cold PBS. b. Lyse cells with an appropriate lysis buffer (e.g., RIPA buffer).

4. TCA Precipitation: a. Transfer a small aliquot (e.g., 5 µl) of the lysate to a glass tube. b. Add 250 µl of 1M NaOH and incubate for 10 minutes at room temperature to deacylate any charged tRNAs.[15] c. Add 2 ml of ice-cold 25% trichloroacetic acid (TCA) to precipitate proteins.[15] d. Incubate on ice for at least 30 minutes. e. Collect the precipitate by vacuum filtration onto a glass fiber filter. f. Wash the filter multiple times with 10% TCA, followed by a wash with ethanol to dry the filter.

5. Scintillation Counting: a. Place the dried filter in a scintillation vial with a scintillation cocktail. b. Measure the incorporated radioactivity using a scintillation counter.

6. Normalization: a. Use a parallel set of cell lysates to determine the total protein concentration (via BCA assay) for each sample. b. Express the results as counts per minute (CPM) per microgram of protein.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for measuring the binding affinity of Raphin1 to the PPP1R15B-PP1c holoenzyme.[23][24][25]

1. Instrument and Chip Preparation: a. Use an SPR instrument (e.g., Biacore T200). b. A sensor chip (e.g., CM5) is activated using standard amine-coupling chemistry (e.g., EDC/NHS).

2. Ligand Immobilization: a. Immobilize a biotinylated version of the catalytic subunit, PP1c, onto a streptavidin-coated sensor chip surface. This serves as the foundation for building the holoenzyme on the chip. b. Alternatively, directly immobilize one of the proteins via amine coupling after optimizing the pH for pre-concentration.[23]

3. Holoenzyme Assembly: a. Inject the regulatory subunit, PPP1R15B, over the immobilized PP1c surface to allow for the formation of the PPP1R15B-PP1c holoenzyme complex on the chip surface. A reference channel should be used (e.g., immobilized PP1c without PPP1R15B) to subtract non-specific binding.

4. Analyte Binding Analysis (Kinetic Titration): a. Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.[24] b. Inject the different concentrations of this compound over the holoenzyme surface and the reference channel at a constant flow rate. c. Monitor the association and dissociation phases in real-time, generating a sensorgram (Response Units vs. Time). d. Between injections, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution) if necessary to remove all bound analyte.

5. Data Analysis: a. After subtracting the reference channel data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. b. This fitting process will yield the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Conclusion

This compound is a powerful chemical probe for dissecting the role of the constitutive eIF2α phosphatase PPP1R15B in cellular proteostasis. Its selectivity over PPP1R15A allows for a transient and controlled modulation of the Integrated Stress Response, leading to a temporary reduction in protein synthesis and the activation of adaptive transcriptional programs. This mechanism has shown therapeutic promise in preclinical models of protein misfolding diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted effects of this compound and the broader implications of ISR modulation in health and disease.

References

- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]

- 4. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. researchgate.net [researchgate.net]

- 15. neb.com [neb.com]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Raphin 1 | Protein Ser/Thr Phosphatase Inhibitors: R&D Systems [rndsystems.com]

- 19. researchgate.net [researchgate.net]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein Translation Study – Label Protein with S35 Methionine in Cells [bio-protocol.org]

- 23. path.ox.ac.uk [path.ox.ac.uk]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-Depth Technical Guide to the Binding Affinity of Raphin1 Acetate to the R15B-PP1c Holoenzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Raphin1 acetate to the R15B-PP1c holoenzyme. Raphin1 is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15B (also known as R15B or CReP), which plays a crucial role in the Integrated Stress Response (ISR) by dephosphorylating the α subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] Understanding the binding affinity and mechanism of action of Raphin1 is critical for its development as a potential therapeutic agent for diseases associated with protein misfolding and cellular stress.[3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound for the R15B-PP1c complex has been determined using Surface Plasmon Resonance (SPR). The key quantitative data from these studies are summarized in the table below.

| Ligand | Analyte | Method | Dissociation Constant (Kd) | Selectivity | Reference |

| This compound | R15B-PP1c | Surface Plasmon Resonance (SPR) | 33 nM (0.033 µM) | ~30-fold selective for R15B-PP1c over R15A-PP1c | [3][5][6] |

This compound binds with high affinity to the R15B-PP1c holoenzyme, exhibiting a dissociation constant in the nanomolar range.[3][5][6] This strong interaction underscores its potency as an inhibitor. Furthermore, Raphin1 demonstrates significant selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme, a critical feature for minimizing off-target effects.[3]

Experimental Protocols

The primary method used to characterize the binding of this compound to R15B-PP1c is Surface Plasmon Resonance (SPR). The following protocol outlines the key steps involved in this experimental approach, based on published methodologies.[3][7]

Recombinant Protein Expression and Purification

-

Expression of R15B and PP1c: Recombinant human PPP1R15B (a functional fragment, e.g., residues 340-698) and the catalytic subunit of PP1 (PP1c) are expressed in E. coli or other suitable expression systems.[3][8] PP1c is often expressed with a biotinylation tag (e.g., AviTag™) to facilitate its capture on the SPR sensor chip.[3]

-

Purification: The expressed proteins are purified using affinity chromatography. For instance, His-tagged proteins can be purified using Ni-NTA resin, and GST-tagged proteins using glutathione resin.[9] The purity and concentration of the proteins are confirmed by SDS-PAGE and a protein concentration assay, respectively.[10]

Surface Plasmon Resonance (SPR) Analysis

-

Instrumentation: A Biacore T200 instrument or a similar SPR system is used for the analysis.[3][11]

-

Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Sensor Chip SA) is used to capture the biotinylated PP1c.[3][9]

-

Immobilization of the Holoenzyme:

-

The biotinylated PP1c is injected over the streptavidin sensor chip surface until a stable baseline is achieved, indicating successful capture.

-

Subsequently, the purified R15B fragment is injected, allowing it to form the R15B-PP1c holoenzyme complex on the chip surface.[3]

-

-

Binding Analysis:

-

Analyte Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted in the running buffer to obtain a range of concentrations for analysis.[5][12]

-

Injection and Data Acquisition: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized R15B-PP1c holoenzyme at a constant flow rate (e.g., 30 µL/min).[7] The association and dissociation of Raphin1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Regeneration: After each binding cycle, the sensor chip surface is regenerated using a solution such as 50 mM NaOH to remove the bound analyte and prepare the surface for the next injection.[7]

-

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's evaluation software (e.g., Biacore T200 analysis software).[3] The steady-state binding responses are plotted against the this compound concentrations, and the data are fitted to a steady-state affinity model to determine the dissociation constant (Kd).[3]

Visualizations

Experimental Workflow for SPR Analysis

References

- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated stress response - Wikipedia [en.wikipedia.org]

- 3. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Recruitment of trimeric eIF2 by phosphatase non-catalytic subunit PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recombinant Protein Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. High level expression and purification of active recombinant human interleukin-15 in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agrobio.stago.com [agrobio.stago.com]

- 12. This compound | Phosphatase | TargetMol [targetmol.com]

The chemical structure and properties of Raphin1 acetate

An In-depth Technical Guide to Raphin1 Acetate

Introduction

This compound is a synthetic, orally bioavailable small molecule that has garnered significant interest in the fields of neurobiology and drug discovery. It functions as a potent and selective inhibitor of the regulatory phosphatase PPP1R15B (also known as R15B or CReP).[1][2][3] By targeting this key enzyme, this compound modulates the integrated stress response (ISR), a crucial cellular pathway involved in maintaining protein homeostasis (proteostasis). Its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease, position it as a valuable research tool and a potential therapeutic lead.[1][4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols for its use.

Chemical Structure and Physicochemical Properties

This compound is the acetate salt of the Raphin1 free base. Its chemical identity and physical characteristics are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | (E)-2-(2,3-Dichlorobenzylidene)hydrazinecarboximidamide acetate | [6] |

| Molecular Formula | C₁₀H₁₂Cl₂N₄O₂ | [2][3][7] |

| Molecular Weight | 291.13 g/mol | [2][6][7] |

| CAS Number | 2242616-04-0 | [1][2][7] |

| Parent CAS | 2022961-17-5 (Raphin1) | [6] |

| Appearance | White to off-white solid | [1] |

| Canonical SMILES | N=C(N/N=C/C1=CC=CC(Cl)=C1Cl)N.CC(O)=O | [1] |

| Solubility | DMSO: ≥ 40 mg/mL (≥ 137.4 mM) Ethanol: ~8 mg/mL Water: Insoluble | [2][7][8] |

Pharmacological Properties

This compound's biological activity is defined by its high-affinity and selective binding to the PPP1R15B-PP1c holoenzyme.

| Property | Data | Reference(s) |

| Target | Regulatory subunit of Protein Phosphatase 1, PPP1R15B (R15B) | [1][9] |

| Binding Affinity (Kd) | 33 nM (for the R15B-PP1c holophosphatase) | [1][2][8][9] |

| Selectivity | ~30-fold greater selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme. Does not bind to the catalytic subunit PP1c alone. | [1][4][6] |

| Key Biological Effects | Induces a rapid and transient increase in eIF2α phosphorylation, leading to a temporary attenuation of global protein synthesis. Reduces SDS-insoluble huntingtin assemblies in a mouse model of Huntington's disease. | [1][4][9] |

| Bioavailability | Orally bioavailable and crosses the blood-brain barrier. | [1][4][5] |

Mechanism of Action

Under normal cellular conditions, the translation initiation factor eIF2α is dephosphorylated by phosphatase complexes, primarily the one containing the regulatory subunit PPP1R15B (R15B). This action permits global protein synthesis to proceed. In response to cellular stress (e.g., protein misfolding), kinases phosphorylate eIF2α, which attenuates protein synthesis to conserve resources and allow the cell to manage the stress.

This compound selectively inhibits the R15B-PP1c holoenzyme, preventing the dephosphorylation of its substrate, phosphorylated eIF2α (p-eIF2α).[1][4] This leads to a rapid but transient accumulation of p-eIF2α, which temporarily reduces the rate of protein synthesis.[4][5][10] The transient nature of this effect is crucial; the related phosphatase subunit, PPP1R15A (R15A), is not inhibited by this compound at therapeutic concentrations and facilitates the eventual dephosphorylation of p-eIF2α, allowing for the recovery of protein synthesis.[4] This temporary reduction in the protein synthesis load is thought to improve the cell's capacity for protein quality control, thereby mitigating the effects of protein misfolding diseases.[11]

Experimental Protocols

The following protocols are summarized from the foundational study by Krzyzosiak et al. in Cell (2018).[4][10] For complete, step-by-step methodologies, researchers should consult this primary literature.

In Vitro Binding Assay via Surface Plasmon Resonance (SPR)

This method is used to quantify the binding affinity (Kd) of Raphin1 to its target holoenzyme.

-

Objective: To measure direct binding between Raphin1 and the R15B-PP1c and R15A-PP1c complexes.

-

Methodology Summary: Experiments are performed on a Biacore T200 system. A sensor chip is functionalized with a capture molecule. Recombinant R15B-PP1c or R15A-PP1c holoenzymes are flowed over the chip and captured. Subsequently, various concentrations of this compound (dissolved in an appropriate buffer with low DMSO concentration) are injected over the surface. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time. These binding sensorgrams are then fitted to a 1:1 binding model to calculate the association (kₐ), dissociation (kd), and equilibrium dissociation (KD) constants.[4][10]

Cellular eIF2α Phosphorylation Assay via Immunoblotting

This assay assesses the on-target effect of this compound in a cellular context.

-

Objective: To measure the time-dependent increase in p-eIF2α levels following treatment with this compound.

-

Methodology Summary:

-

Cell Culture: Plate cells (e.g., HeLa) and grow to ~80% confluency.

-

Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for p-eIF2α (e.g., Ser51) and total eIF2α.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.

-

Analysis: Quantify band intensity using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal for each sample.

-

In Vivo Efficacy in a Huntington's Disease Mouse Model

This protocol evaluates the therapeutic potential of this compound in a preclinical disease model.

-

Objective: To determine if oral administration of this compound can ameliorate disease-related phenotypes in a mouse model of Huntington's disease (e.g., HD82Q mice).[1]

-

Methodology Summary:

-

Animal Model: Use transgenic HD82Q mice, which express a mutant form of the huntingtin protein.

-

Dosing: Administer this compound (e.g., 2 mg/kg) or a vehicle control to the mice once daily via oral gavage over a specified treatment period (e.g., from 4 to 10 weeks of age).[1]

-

Phenotypic Assessment: Monitor key disease indicators such as body weight and motor performance throughout the study.

-

Biochemical Analysis: At the end of the study, sacrifice the animals and harvest brain tissue (e.g., cortex). Prepare tissue lysates and analyze for key molecular markers, such as the levels of SDS-insoluble huntingtin assemblies and nuclear inclusions, via immunoblotting or immunohistochemistry.[1]

-

Storage and Handling

Proper storage is critical to maintain the stability and activity of this compound.

-

Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[2][7] It can be kept at 4°C for shorter periods.[1] The compound should be stored in a sealed container, protected from moisture.[1]

-

In Solvent: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][8] Store these stock solutions at -80°C (stable for up to 6-12 months) or at -20°C (stable for up to 1 month).[1][2] For in vivo studies, it is recommended that working solutions be prepared fresh on the day of use.[9]

Conclusion

This compound is a highly selective and potent inhibitor of PPP1R15B that serves as a powerful tool for studying the integrated stress response and proteostasis. Its favorable pharmacological properties, including oral bioavailability and brain penetrance, make it an important compound for preclinical research into neurodegenerative and other protein misfolding diseases. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 2242616-04-0 | this compound| |BioChemPartner [m.biochempartner.com]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. | Sigma-Aldrich [merckmillipore.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | Phosphatase | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

A Technical Guide to the Blood-Brain Barrier Permeability of Raphin1 Acetate

Executive Summary

The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB). Raphin1 acetate is a selective, orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B), a key component in the cellular stress response.[1][2][3] Preclinical studies have demonstrated that this compound not only possesses favorable pharmacokinetic properties but also effectively crosses the blood-brain barrier, achieving therapeutic concentrations within the brain.[1] This guide provides an in-depth technical overview of the available data on this compound's BBB permeability, its mechanism of action within the CNS, and the experimental protocols used to ascertain these characteristics.

In Vivo Evidence of Blood-Brain Barrier Penetration

The ability of this compound to cross the BBB has been confirmed through in vivo pharmacokinetic studies in murine models.[1] Following oral administration, the compound was found to distribute to the brain, reaching concentrations sufficient for target engagement. This is a critical characteristic for any drug candidate intended for the treatment of neurological disorders.

Quantitative Pharmacokinetic Data

A pharmacokinetic analysis was conducted on mice following a single oral gavage of Raphin1. The study revealed that the molecule not only crosses the blood-brain barrier but also concentrates in the brain.[1] Key quantitative parameters from this study are summarized below.

| Parameter | Value | Source |

| Dose | 2 mg/kg (single oral administration) | [1] |

| Peak Brain Concentration (Cmax) | ~1.5 µM | [1] |

| Brain Half-life (t1/2) | ~4-6 hours | [1] |

Experimental Protocol: In Vivo Pharmacokinetics in Mice

The protocol for determining the pharmacokinetic profile of this compound involved the following steps:

-

Animal Model: Wild-type mice were used for the study (n=3 per time point).[1]

-

Compound Administration: A single dose of this compound was administered orally at a concentration of 2 mg/kg.[1]

-

Sample Collection: At various time points post-administration, both plasma and brain tissue samples were collected from the cohorts of animals.[1]

-

Concentration Analysis: The concentration of Raphin1 in the collected plasma and brain homogenates was quantified. While the specific analytical technique (e.g., LC-MS/MS) is not detailed in the primary literature, it is the standard for such bioanalytical studies.

-

Data Interpretation: The resulting concentration-time data was plotted to determine key pharmacokinetic parameters, including peak concentration (Cmax) and elimination half-life (t1/2) in both the plasma and the brain.[1]

Visualization: Pharmacokinetic Study Workflow

The following diagram outlines the general workflow employed in the in vivo pharmacokinetic study of this compound.

Caption: Workflow for the in vivo pharmacokinetic assessment of this compound.

Mechanism of Action in the Central Nervous System

Upon crossing the blood-brain barrier, this compound exerts its therapeutic effect by selectively inhibiting its target, PPP1R15B (R15B).[1][4] This inhibition leads to a cascade of downstream effects that are beneficial in the context of protein misfolding diseases.[1]

Target Engagement and Selectivity

This compound is a potent and selective inhibitor of the R15B-PP1c holophosphatase.[2][5] Its high affinity and selectivity are crucial for minimizing off-target effects.

| Target | Binding Affinity (Kd) | Source |

| R15B-PP1c holophosphatase | 33 nM | [2][5] |

| Selectivity | ~30-fold over the related R15A-PP1c | [2] |

Downstream Cellular Effects

The primary function of R15B is to dephosphorylate the α subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) acts as a brake on global protein synthesis, a key part of the integrated stress response. By inhibiting R15B, Raphin1 causes a rapid and transient increase in p-eIF2α levels, which temporarily slows down protein synthesis.[1][4] This transient attenuation is believed to be beneficial in protein misfolding diseases, such as Huntington's disease, by reducing the load of misfolded proteins.[1][2] Furthermore, Raphin1 binding induces a conformational change in R15B, which targets it for degradation in a proteasome- and p97-dependent manner.[1]

Visualization: Raphin1 Mechanism of Action

The signaling pathway illustrating Raphin1's mechanism of action is depicted below.

Caption: Raphin1 inhibits R15B, leading to increased p-eIF2α and reduced protein synthesis.

Experimental Protocol: In Vitro Target Inhibition

The cellular effects of Raphin1 were validated using the following in vitro protocol:

-

Cell Line: HeLa cells were utilized for the experiments.[1]

-

Treatment: Cells were treated with Raphin1 at a concentration of 10 µM for various durations.[1]

-

Mechanism Elucidation: To understand the degradation pathway of R15B, cells were co-treated with Raphin1 and specific inhibitors, such as the proteasome inhibitor MG-132 or the p97 inhibitors NSM-873 and CB-5083.[1]

-

Analysis: Cell lysates were collected, and protein levels (including R15B and p-eIF2α) were measured using immunoblotting to observe the effects of the treatments.[1]

Therapeutic Implications and Logical Framework

The ability of this compound to cross the blood-brain barrier is fundamental to its potential as a therapeutic for neurodegenerative diseases. This property allows the orally administered drug to reach its target within the CNS and exert its protective mechanism. Studies have shown that Raphin1 treatment reduces molecular and organismal deficits in a mouse model of Huntington's disease, highlighting its therapeutic potential.[1][2]

Visualization: Raphin1's Path to CNS Efficacy

The logical progression from administration to therapeutic effect is outlined in the diagram below.

Caption: Logical flow from Raphin1 administration to its effect in the CNS.

Conclusion

This compound stands out as a promising CNS drug candidate due to its demonstrated ability to cross the blood-brain barrier and engage its target, R15B, at therapeutically relevant concentrations. The pharmacokinetic profile, characterized by oral bioavailability and a brain half-life of 4-6 hours, supports its further development for treating neurodegenerative conditions linked to protein misfolding. The detailed experimental data provides a solid foundation for researchers and drug developers interested in this novel therapeutic agent.

References

- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Phosphatase | TargetMol [targetmol.com]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Raphin1 Acetate: A Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo and in vitro effects of Raphin1 acetate, a selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mechanism of action, experimental considerations, and therapeutic potential of this compound.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets and inhibits the PPP1R15B (R15B) regulatory subunit of Protein Phosphatase 1 (PP1). This compound binds with high affinity to the R15B-PP1c holophosphatase.[1][2][3] This inhibition prevents the dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

The resulting transient accumulation of phosphorylated eIF2α leads to a temporary attenuation of global protein synthesis.[4][5][6] This mechanism is of significant interest in the context of protein misfolding diseases, where a reduction in the load of newly synthesized proteins can alleviate cellular stress and pathology. Notably, this compound exhibits approximately 30-fold selectivity for R15B-PP1c over the closely related R15A-PP1c holoenzyme, which allows for a transient effect on protein synthesis as R15A can still mediate the dephosphorylation of eIF2α.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the in vitro and in vivo effects of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Parameter | Value | Reference |

| R15B-PP1c Holophosphatase | Kd | 33 nM (0.033 µM) | [1][2][5][7] |

| R15A-PP1c Holophosphatase | Selectivity | ~30-fold lower affinity compared to R15B-PP1c | [3][7] |

Table 2: In Vivo Pharmacokinetics and Dosing

| Parameter | Value | Species | Administration | Reference |

| Dosage | 2 mg/kg | Mouse (HD82Q model) | Oral gavage (once daily) | [3][7] |

| Peak Brain Concentration | ~1.5 µM | Mouse | 2 mg/kg oral dose | [4] |

| Half-life (Brain) | ~4-6 hours | Mouse | 2 mg/kg oral dose | [4] |

| Bioavailability | Orally bioavailable, crosses the blood-brain barrier | Mouse | Oral | [3][4][5][6] |

In Vitro Effects

In cell-based assays, this compound treatment leads to a rapid and transient increase in the phosphorylation of eIF2α, resulting in a temporary decrease in protein synthesis.[4][5][6] Studies in HeLa cells have demonstrated these effects at concentrations around 10 µM.[4] The inhibitory action of this compound is specific to R15B, as its effects on eIF2α phosphorylation and translation are abrogated in R15B knockout cells.[4]

Experimental Protocol: In Vitro eIF2α Phosphorylation Assay

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are treated with this compound (e.g., at 10 µM or 20 µM) or vehicle control (DMSO) for various time points (e.g., 0, 1, 2, 4, 6, 8 hours).[4]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoblotting:

-

Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The band intensities for p-eIF2α and total eIF2α are quantified, and the ratio of p-eIF2α to total eIF2α is calculated to determine the effect of this compound.[4]

In Vivo Effects

This compound has demonstrated therapeutic potential in a mouse model of Huntington's disease (HD82Q mice).[3][7] Daily oral administration of this compound at 2 mg/kg improved the body weight of these mice.[3][7] Furthermore, treatment resulted in a decrease in the accumulation of SDS-insoluble huntingtin aggregates and nuclear inclusions in the cortex.[3][7] Pharmacokinetic studies have confirmed that this compound is orally bioavailable and can cross the blood-brain barrier, reaching concentrations in the brain sufficient for target engagement.[4] Importantly, long-term treatment with this compound did not show adverse effects on body weight gain, pancreatic and liver function, or memory in wild-type mice.[4]

Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Huntington's Disease

-

Animal Model: HD82Q mice are used as a model for Huntington's disease. Wild-type littermates serve as controls.

-

Compound Formulation and Administration:

-

This compound is formulated for oral administration. A common formulation involves dissolving the compound in DMSO and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2][7]

-

For example, a stock solution in DMSO can be added to corn oil for a final desired concentration.[2]

-

Mice are treated with 2 mg/kg of this compound or vehicle control once daily via oral gavage, for a specified duration (e.g., from 4 to 10 weeks of age).[3][7]

-

-

Behavioral and Physiological Assessments:

-

Tissue Collection and Analysis:

-

Pharmacokinetic Analysis:

-

In separate cohorts of mice, plasma and brain tissue are collected at various time points after a single oral dose of this compound.[4]

-

The concentration of this compound in the samples is measured using methods like liquid chromatography-mass spectrometry (LC-MS) to determine its pharmacokinetic profile.[4]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Phosphatase | TargetMol [targetmol.com]

- 6. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Raphin1 Acetate: A Technical Guide to its Impact on eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Raphin1 acetate, a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit R15B (PPP1R15B). Its impact on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis and the integrated stress response (ISR), is detailed. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and eIF2α Phosphorylation

The phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2) at serine 51 is a central node in the integrated stress response (ISR), a homeostatic mechanism that cells activate in response to various stressors such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[1][2] Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[3][4]

The level of eIF2α phosphorylation is tightly regulated by the opposing activities of four known eIF2α kinases (PERK, GCN2, PKR, and HRI) and the dephosphorylation activity of protein phosphatase 1 (PP1) complexed with its regulatory subunits.[2][5] Two key regulatory subunits that target PP1 to p-eIF2α are the inducible PPP1R15A (GADD34) and the constitutively expressed PPP1R15B (CReP).[6]

This compound has emerged as a selective, orally bioavailable small molecule inhibitor of the PPP1R15B-PP1c holophosphatase.[7][8][9] By selectively inhibiting the dephosphorylation of p-eIF2α by the R15B-PP1c complex, this compound transiently increases the levels of p-eIF2α, thereby transiently attenuating protein synthesis.[9] This mechanism of action has shown therapeutic potential in preclinical models of protein misfolding diseases, such as Huntington's disease.[9]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Holoenzyme Complex | Method | Reference |

| Dissociation Constant (Kd) | 33 nM (0.033 µM) | R15B-PP1c | Cell-free assay | [8] |

| Selectivity | ~30-fold | R15B-PP1c over R15A-PP1c | Binding assay |

Table 2: Cellular and In Vivo Concentrations and Effects of this compound

| Parameter | Concentration/Dose | Cell Line/Model | Effect | Reference |

| Effective Concentration | 10 µM | HeLa cells | Transient increase in eIF2α phosphorylation and attenuation of protein synthesis. On-target inhibition of R15B. | [9] |

| Toxic Concentration | 20 µM | HeLa cells | Persistent eIF2α phosphorylation, persistent inhibition of protein synthesis, and cellular toxicity, suggesting off-target inhibition of R15A. | [9] |

| In Vivo Oral Dose | 2 mg/kg | Wild-type mice | Peak brain concentration of ~1.5 µM, half-life of ~4-6 hours. Transient reduction in protein synthesis in the brain. | [9] |

| In Vivo Efficacy Dose | 2 mg/kg daily | HD82Q mouse model of Huntington's disease | Improved body weight and reduction of mutant huntingtin aggregates. | [1] |

Signaling Pathways

The signaling pathway of eIF2α phosphorylation is a critical component of the integrated stress response. This compound modulates this pathway by targeting a key phosphatase complex.

Caption: eIF2α phosphorylation signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on eIF2α phosphorylation.

Western Blot for Phosphorylated eIF2α

This protocol is for the detection and quantification of phosphorylated eIF2α (p-eIF2α) in cell lysates following treatment with this compound.

Materials:

-

Cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time points (e.g., 0, 1, 2, 4, 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α and total eIF2α overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for p-eIF2α and total eIF2α.

-

Normalize the p-eIF2α signal to the total eIF2α signal for each sample.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on eIF2α phosphorylation and cellular outcomes.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for studying the integrated stress response and the role of eIF2α phosphorylation in cellular homeostasis and disease. Its selectivity for the R15B-PP1c phosphatase complex allows for the targeted modulation of p-eIF2α levels, providing a means to investigate the downstream consequences of transiently enhanced ISR signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the therapeutic applications of this compound and similar molecules is warranted, particularly in the context of neurodegenerative and other protein misfolding disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Phosphatase | TargetMol [targetmol.com]

- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Raphin1 Acetate in Huntington's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Raphin1 acetate, a selective inhibitor of the PPP1R15B phosphatase, in preclinical studies utilizing mouse models of Huntington's disease (HD). The protocols outlined below are based on established methodologies and aim to facilitate the investigation of this compound as a potential therapeutic agent for HD.

Introduction

Huntington's disease is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). The accumulation and aggregation of mHTT are central to the disease's pathogenesis. This compound has emerged as a promising therapeutic candidate due to its ability to modulate cellular proteostasis. It selectively inhibits the protein phosphatase 1 regulatory subunit 15B (PPP1R15B), a key regulator of protein synthesis. This inhibition leads to a transient and beneficial reduction in global protein synthesis, which is thought to alleviate the burden of misfolded proteins, including mHTT.[1][2] this compound is orally bioavailable and can cross the blood-brain barrier, making it suitable for in vivo studies in mouse models of HD.[1][3]

Mechanism of Action: The Raphin1-PPP1R15B Signaling Pathway

This compound exerts its therapeutic effects by intervening in the cellular stress response pathway. Under normal conditions, the phosphatase complex of PPP1R15B and protein phosphatase 1 (PP1c) dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). Dephosphorylated eIF2α is active and promotes the initiation of protein synthesis. In the context of HD, the constant production of mHTT can overwhelm the cellular protein quality control machinery.

This compound selectively binds to and inhibits the PPP1R15B-PP1c complex.[1] This inhibition prevents the dephosphorylation of eIF2α, leading to a temporary increase in its phosphorylated state (p-eIF2α). Phosphorylated eIF2α acts as a brake on protein synthesis, transiently attenuating the overall production of proteins, including mHTT. This pause allows the cell's chaperone and degradation systems to catch up and clear misfolded proteins, thereby improving proteostasis and reducing mHTT aggregation and toxicity.[1][4]

References

- 1. Anti-Huntingtin Protein Antibody, clone mEM48 | MAB5374 [merckmillipore.com]

- 2. Anti-Huntingtin Disease (HD/HTT) Antibody CHEMICON<SUP>®</SUP>, mouse monoclonal, mEM48 | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Huntingtin Disease (HD/HTT) Antibody CHEMICON<SUP>®</SUP>, mouse monoclonal, mEM48 | Sigma-Aldrich [sigmaaldrich.com]

Protocol for dissolving Raphin1 acetate in DMSO for experiments

Application Notes and Protocols for Raphin1 Acetate in DMSO

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of this compound in Dimethyl Sulfoxide (DMSO) for experimental use. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction

This compound is a selective and orally bioavailable inhibitor of the regulatory phosphatase PPP1R15B (R15B).[1][2] It binds with high affinity to the R15B-PP1c holophosphatase, displaying a dissociation constant (Kd) of approximately 0.033 μM.[3] This selective inhibition leads to a temporary increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a transient attenuation of protein synthesis.[4] Due to its ability to cross the blood-brain barrier, this compound has shown efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 291.13 g/mol | [1][3] |

| Solubility in DMSO | 40 mg/mL (137.4 mM) to 58 mg/mL (199.22 mM) | [1][3] |

| Binding Affinity (Kd) | 0.033 µM (for R15B-PP1c holophosphatase) | [3][6] |

| Storage (Powder) | 3 years at -20°C | [1][3] |

| Storage (Stock in DMSO) | 1 year at -80°C; 1 month at -20°C.[1][3] Some sources suggest 6 months at -80°C.[2][7] | [1][2][3][7] |

| Purity | ≥99% | [3][5] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the step-by-step procedure for dissolving this compound in DMSO to prepare a concentrated stock solution for use in various experimental settings.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-dissolution Preparations:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

If the powder is compacted or adheres to the vial, centrifuge the vial briefly at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[1]

-

-

Calculating the Required Volumes:

-

Determine the desired concentration and volume of your stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 291.13 g/mol ):

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.01 mol/L * 291.13 g/mol ) = 0.00034349 L

-

Volume (µL) = 343.49 µL

-

-

Therefore, add 343.49 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.

-

-

Dissolution Process:

-

Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[3][6] The use of fresh DMSO is critical as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3][6]

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1][2] An ultrasonic water bath can be used for this purpose. If precipitation occurs, gentle heating can also be applied.[2]

-

-

Storage of the Stock Solution:

-

Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials. This practice prevents repeated freeze-thaw cycles which can degrade the compound.[2][3]

-

For long-term storage, store the aliquots at -80°C for up to one year.[1][3] For short-term storage, aliquots can be kept at -20°C for up to one month.[2][3][7]

-

Working Solution Preparation:

-

For cell-based assays, the DMSO stock solution can be further diluted in cell culture media to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

For a study mentioned in the literature, a 50 mM stock solution in 100% DMSO was prepared and stored at -20°C.[4]

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for dissolving this compound.

References

- 1. This compound | Phosphatase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Raphin1 Acetate in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphin1 is a selective and orally bioavailable inhibitor of the protein phosphatase 1 (PP1) regulatory subunit PPP1R15B (also known as R15B).[1][2][3] By binding to the PPP1R15B-PP1c holophosphatase, Raphin1 prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][4] This leads to a transient attenuation of protein synthesis, a cellular stress response mechanism.[2][4] Due to its role in regulating proteostasis, Raphin1 is a valuable tool for studying cellular stress responses, protein misfolding diseases, and as a potential therapeutic agent.[2][4]

These application notes provide recommended concentrations, detailed protocols for key cell-based assays, and an overview of the relevant signaling pathway to guide researchers in utilizing Raphin1 acetate in their studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for Raphin1 in various assays. As extensive IC50 data for cytotoxicity across multiple cell lines is not widely available, this table focuses on the effective concentrations reported in key studies and the direct target binding affinity.

| Parameter | Value | Cell Line / System | Assay Type | Notes | Reference |

| Binding Affinity (Kd) | 33 nM | Cell-free | Holophosphatase Binding Assay | Dissociation constant for Raphin1 binding to the R15B-PP1c holophosphatase. | [1][3] |

| Effective Concentration | 10 µM | HeLa | Western Blot for p-eIF2α | Concentration for selective inhibition of PPP1R15B, leading to a transient increase in eIF2α phosphorylation. | [1] |

| Toxic Concentration | 20 µM | HeLa | Cell Viability Assay | At this concentration, Raphin1 also inhibits the related phosphatase PPP1R15A, leading to persistent eIF2α phosphorylation and cytotoxicity. | [1] |

| Solubility in DMSO | ~58 mg/mL (~199 mM) | N/A | Solubility Test | This compound is readily soluble in DMSO for the preparation of stock solutions. | [5] |

Signaling Pathway and Experimental Workflow

To effectively utilize Raphin1, it is crucial to understand its mechanism of action and the general workflow for a cell-based experiment.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder